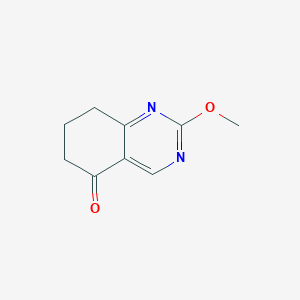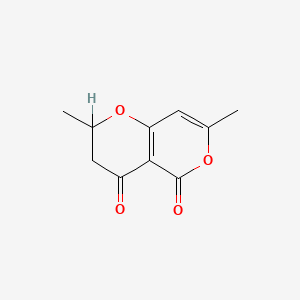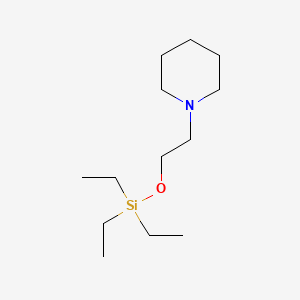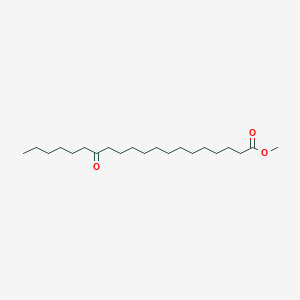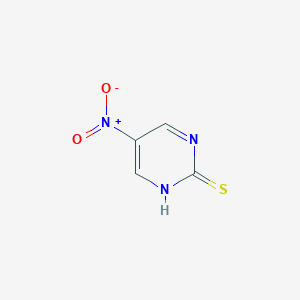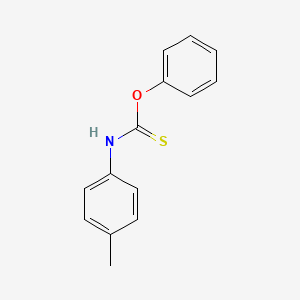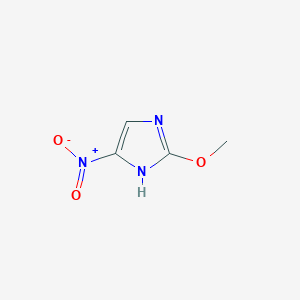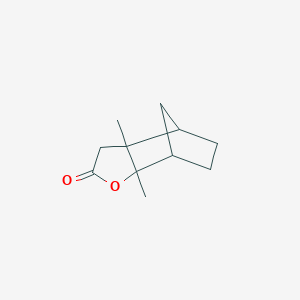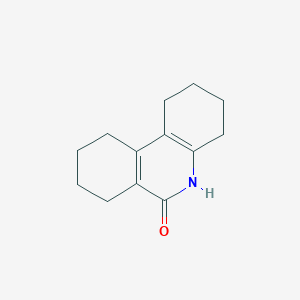
2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,7,8,9,10-Octahydro-1H-phenanthridin-6-one is a heterocyclic organic compound with a unique structure that includes a phenanthridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a phenanthridine derivative followed by cyclization. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride, and the cyclization step may require acidic or basic catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,3,4,5,7,8,9,10-Octahydro-1H-phenanthridin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. The specific pathways involved depend on the biological context, but common targets include DNA, proteins, and cell membranes. The compound’s ability to undergo various chemical reactions also contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Phenanthridine: Shares the core structure but lacks the hydrogenation seen in 2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one.
Phenanthrene: A related polycyclic aromatic hydrocarbon with different chemical properties.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, but with a different arrangement.
Uniqueness: this compound is unique due to its fully hydrogenated phenanthridine core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
13689-45-7 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one |
InChI |
InChI=1S/C13H17NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8H2,(H,14,15) |
Clé InChI |
PIRYUTURFGWSAC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(CCCC3)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




